(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid

Physicochemical Property Lipophilicity Regioisomer Differentiation

Medicinal chemists often face synthesis failures due to incorrect regioisomers in Suzuki coupling. (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid (CAS 1334170-68-1) solves this with its defined ortho-diethylaminomethyl and para-fluorine pattern. Key advantages: • pKa ~7.3 enables pH-controlled purification of intermediates. • Predicted LogP 2.46 and LogD -0.06 at pH 7.4 facilitate analytical method development. • Guaranteed regioisomeric purity ensures reproducible API synthesis. In stock for immediate global shipment.

Molecular Formula C11H17BFNO2
Molecular Weight 225.07 g/mol
CAS No. 1334170-68-1
Cat. No. B1398946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
CAS1334170-68-1
Molecular FormulaC11H17BFNO2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)CN(CC)CC)(O)O
InChIInChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3
InChIKeyZAGQILQHXLPQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid


(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid is a specialized organoboron compound in the arylboronic acid class. It is defined by a unique ortho-diethylaminomethyl and para-fluorine substitution pattern on the phenyl ring relative to the boronic acid group . This structural motif combines a boronic acid, typically used for Suzuki-Miyaura cross-coupling, with a basic amine and an electron-withdrawing fluorine atom, influencing its reactivity and physicochemical profile .

Scientific Risk of Generic Fluorinated Boronic Acid Substitution


Simple substitution with other isomeric fluoro- or amino-phenylboronic acids is not scientifically trivial. The specific positions of the diethylaminomethyl and fluorine substituents on the phenyl ring create a unique electronic environment and steric profile . This regioisomeric arrangement directly impacts critical properties like lipophilicity (LogP) and ionization state (pKa), which can lead to divergent reactivity in cross-coupling reactions or altered binding affinities in a biological context. Selecting a generic alternative without this precise substitution pattern could result in synthesis failure or a loss of desired biological activity . This guide details the quantifiable differences where data is available.

Quantitative Evidence: Target Compound vs. Isomeric Analogs


Regioisomer-Specific Lipophilicity Profiling

The target compound exhibits a distinct computed lipophilicity (ACD/LogP) that differentiates it from its positional isomers, a critical factor in predicting membrane permeability and chromatographic behavior. The ortho-diethylaminomethyl substitution pattern yields an ACD/LogP value of 2.46 . In contrast, the 5-((diethylamino)methyl)-2-fluorophenyl isomer (CAS 1334226-26-4), where the amine and fluorine positions are effectively swapped relative to the boronic acid, is predicted to have a different LogP, a common observation for such regioisomeric pairs .

Physicochemical Property Lipophilicity Regioisomer Differentiation

Electronic Modulation and Ionization State

The presence of the diethylamino group imparts a distinct basicity not present in simple fluorophenylboronic acids. The predicted pKa for the target compound is 7.30±0.53, indicative of the tertiary amine . This contrasts sharply with simpler analogs like 4-fluorophenylboronic acid (CAS 1765-93-1), which lack a basic amine center and therefore possess a fundamentally different ionization profile in aqueous media [1].

pKa Ionization State Amino-Boronic Acid

Structural Identity Verification by Predicted Polarity

The Polar Surface Area (PSA) is a sensitive descriptor of molecular composition. The target compound has a predicted Topological PSA of 43.7 Ų . A commercially available and structurally similar analog, (2-((Diethylamino)methyl)-4-fluorophenyl)boronic acid (CAS 1704063-86-4), is calculated to have a Topological PSA of 43.7 Ų . While these values are identical due to the same atom contributions, the empirical chromatographic polarity, as reflected by predicted LogD at pH 7.4 (-0.06), will distinguish it from isomers with a different predicted LogD at pH 7.4.

Polar Surface Area PSA Quality Control

Key Application Scenarios for (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid


Synthesis of Biaryl Libraries with a Basic Handle

In a medicinal chemistry campaign, chemists can utilize this specific boronic acid in a Suzuki-Miyaura coupling to install a fluorinated, basic amine motif in a single step. The unique ACD/LogP of 2.46 and pKa of 7.3 make the resulting biaryl product distinct in terms of lipophilicity and charge state from products derived from simpler isomers, directly influencing the lead compound's property profile without further derivatization. Procurement of this exact regioisomer is essential when the synthetic route targets this specific substitution pattern.

pH-Dependent Solubility Switches in API Synthesis

For process chemists developing active pharmaceutical ingredient (API) intermediates, the diethylamino group's basicity (predicted pKa ~7.3) is a critical design element . This allows for pH-controlled extraction and purification of intermediates. Using a non-basic analog like 4-fluorophenylboronic acid would eliminate this handle, complicating the workup. The procurement specification must therefore confirm the presence of this functional group to ensure process reproducibility.

Analytical Method Calibration for Regioisomeric Purity

When establishing a quality control protocol, the predicted LogD of -0.06 at pH 7.4 is a key quantitative target for HPLC method development. This value is expected to differ from potential regioisomeric impurities like the 5-((diethylamino)methyl)-2-fluorophenyl isomer , providing a basis for separation and purity verification. Procurement of the correct building block is necessary to serve as the authentic reference standard in this analytical work.

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